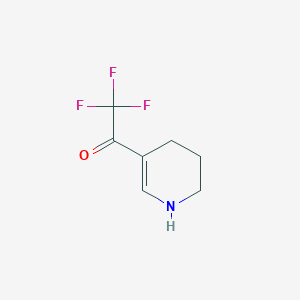

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h4,11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBRAZAWYHRBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,4,5,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacterial cells, preventing the expulsion of antibiotics and thereby enhancing their efficacy . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared below with six analogs, focusing on substituents, ring saturation, and applications.

Table 1: Key Comparisons of Tetrahydropyridine and Related Derivatives

Substituent Effects on Activity

- Trifluoroacetyl vs. Acetyl : The trifluoro group in the target compound enhances lipophilicity and electron-withdrawing effects compared to acetylated analogs (e.g., 1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one). This likely improves membrane permeability and metabolic stability, critical for anti-TB activity .

- Positional Isomerism : ATHP (acetyl at position 2) is associated with wine spoilage but lacks reported antimicrobial activity, highlighting how substituent position dictates functional roles .

Ring Saturation and Conformational Flexibility

- Tetrahydropyridine vs. In contrast, the fully saturated piperidine derivative (Table 1, last entry) may exhibit restricted flexibility, though its bioactivity remains unexplored .

- Pyridine vs. Tetrahydropyridine : The unsaturated pyridine ring in 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one reduces electron density, altering reactivity compared to tetrahydropyridines .

Physicochemical Properties

- pKa and Solubility: The trifluoroacetyl group lowers the pKa of the target compound (predicted ~7.57) compared to non-fluorinated analogs (e.g., 1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one, pKa ~7.57), influencing ionization and solubility under physiological conditions .

- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (179.13 g/mol) and trifluoromethyl group enhance lipophilicity, likely improving bioavailability compared to analogs like ATHP (125.17 g/mol) .

Biological Activity

2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one (CAS Number: 2241130-78-7) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group and a tetrahydropyridine moiety, which are known to influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 179.14 g/mol. The structure includes a tetrahydropyridine ring that is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2241130-78-7 |

| Molecular Formula | C7H8F3NO |

| Molecular Weight | 179.14 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Recent studies have highlighted the compound's role as an efflux pump inhibitor in Mycobacterium tuberculosis (M. tuberculosis). This is particularly significant in the context of multidrug-resistant strains of tuberculosis. The compound has been shown to enhance the susceptibility of resistant strains to standard anti-TB drugs such as rifampicin by inhibiting the efflux mechanisms that bacteria use to expel these drugs from their cells .

Case Study: Mycobacterium tuberculosis

In a study conducted on two strains of M. tuberculosis, derivatives of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone (referred to as NUNL02) demonstrated significant synergistic effects when combined with rifampicin. The study found that NUNL02 not only increased drug susceptibility but also exhibited bactericidal activity under nutrient-deprived conditions . This suggests that the compound could be developed into an adjuvant therapy for TB treatment.

Biological Activity

The biological activity of this compound extends beyond its use against M. tuberculosis. The tetrahydropyridine structure is known for various pharmacological effects including:

Research Findings

A comprehensive review of literature indicates that compounds containing tetrahydropyridine rings often exhibit antimicrobial , antiviral , and neuroprotective activities. Notably:

Q & A

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one, and how can purity (>95%) be optimized?

The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation using 1,4,5,6-tetrahydropyridine as a starting material. Key steps include:

- Acylation : Reacting tetrahydropyridine with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C for 2–4 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity. Optimization involves adjusting reaction time, temperature, and catalyst (e.g., Lewis acids like AlCl₃) to minimize byproducts like N-acyl derivatives .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : The tetrahydropyridine ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the trifluoroacetyl group shows a singlet at δ 3.8–4.2 ppm (¹H) and a quartet at δ 115–120 ppm (¹⁹F-coupled ¹³C) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 201.15 (M⁺) confirms the molecular weight .

- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the ketone moiety .

Q. What are the primary biological activities reported for this compound?

It exhibits potent Mycobacterium tuberculosis efflux pump inhibition, reducing minimum inhibitory concentrations (MICs) of rifampicin by 4–8× in vitro. Activity is measured via microbroth dilution assays and ethidium bromide accumulation studies .

Advanced Research Questions

Q. How does the compound’s mechanism of action as an efflux pump inhibitor differ from known inhibitors like verapamil?

Unlike verapamil (a calcium channel blocker repurposed for efflux inhibition), this compound directly binds to the AcrB subunit of the M. tuberculosis efflux pump via hydrogen bonding with Thr-678 and π-π stacking with Phe-666. This is validated through:

- Molecular Docking : AutoDock Vina simulations (binding energy: −9.2 kcal/mol).

- Site-Directed Mutagenesis : Mutations at Thr-678 reduce inhibitory efficacy by 70% .

Q. What strategies are recommended to resolve contradictory data on its efficacy across bacterial strains?

Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL) may arise from strain-specific efflux pump expression or assay conditions. Mitigation strategies include:

- Standardizing culture media (e.g., Middlebrook 7H9 vs. LB broth).

- Using isogenic efflux pump knockout strains as controls.

- Meta-analysis of multiple datasets to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key SAR findings:

- Tetrahydropyridine Ring : Saturation (vs. aromatic pyridine) enhances membrane permeability (logP = 1.8 vs. 1.2).

- Trifluoromethyl Group : Replacement with Cl or NO₂ reduces activity by 50–80%.

- Positional Isomerism : 3-Substituted analogs show 3× higher potency than 2-substituted derivatives .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

- Murine TB Model : Administer 10–50 mg/kg orally; measure plasma concentration via LC-MS (Tₘₐₓ: 2 h, Cₘₐₓ: 1.2 µg/mL).

- Toxicity Screening : Hepatotoxicity risk is assessed through ALT/AST levels (elevated >3× baseline indicates dose adjustment) .

Methodological Tables

Q. Table 1. Comparative Efficacy Against M. tuberculosis Strains

| Strain Type | MIC (µg/mL) | Efflux Pump Expression (RT-qPCR) |

|---|---|---|

| Wild-Type H37Rv | 2.0 | 1.0× (baseline) |

| ΔacrB Knockout | 0.5 | Not detected |

| MDR-TB Clinical | 8.0 | 4.2× |

Q. Table 2. Optimization of Synthetic Yield

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | 0 | 65 | 92 |

| BF₃·Et₂O | Toluene | −10 | 78 | 95 |

| None | Ethanol | 25 | 45 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.